

In-Depth Technical Guide: Z-DL-Met-OH (N-Benzyloxycarbonyl-DL-methionine)

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Compound of Interest		
Compound Name:	Z-DL-Met-OH	
Cat. No.:	B3024028	Get Quote

CAS Number: 4434-61-1

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This technical guide provides a detailed overview of **Z-DL-Met-OH** (N-Benzyloxycarbonyl-DL-methionine), a crucial protected amino acid derivative for peptide synthesis and various applications in drug development. This document outlines its chemical properties, synthesis, and application in solid-phase peptide synthesis (SPPS), offering detailed experimental protocols for its preparation and use.

Core Compound Data

Z-DL-Met-OH is a synthetic derivative of the essential amino acid DL-methionine. The benzyloxycarbonyl (Z or Cbz) group serves as a temporary protecting group for the α -amino functionality, preventing unwanted side reactions during peptide bond formation.[1] This protection is stable under various conditions but can be selectively removed, making it a valuable tool in synthetic chemistry.[2]



Property	Value	Reference
CAS Number	4434-61-1	-
Molecular Formula	C13H17NO4S	-
Molecular Weight	283.34 g/mol	-
Appearance	White to off-white solid	-
Synonyms	N-Benzyloxycarbonyl-DL- methionine, Cbz-DL-Met-OH	-

Synthesis of Z-DL-Met-OH: Experimental Protocol

The synthesis of **Z-DL-Met-OH** is typically achieved through the reaction of DL-methionine with benzyl chloroformate under alkaline conditions. This procedure, known as the Schotten-Baumann reaction, effectively introduces the Z-protecting group onto the amino acid.

Materials:

- DL-Methionine
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH) or other suitable base
- · Dioxane or other suitable organic solvent
- Water
- Hydrochloric acid (HCl) for acidification
- · Ethyl acetate for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Rotary evaporator
- · Standard laboratory glassware



Procedure:

- Dissolution: Dissolve DL-methionine in an aqueous solution of sodium hydroxide. The pH of the solution should be maintained between 9 and 10 to ensure the amino group is deprotonated and nucleophilic.[1]
- Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution while simultaneously adding an aqueous solution of sodium hydroxide to maintain the alkaline pH. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
- Stirring: After the addition is complete, allow the reaction mixture to stir for 2-3 hours at room temperature to ensure the reaction goes to completion.
- Workup: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
- Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2
 with dilute hydrochloric acid. Z-DL-Met-OH will precipitate out of the solution as a white solid.
- Extraction: Extract the product into ethyl acetate.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure **Z-DL-Met-OH**.

Application in Solid-Phase Peptide Synthesis (SPPS)

Z-DL-Met-OH is a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The Z-group provides robust protection of the N-terminus during the coupling of subsequent amino acids. While the Fmoc/tBu strategy is more common in modern SPPS, the Boc/Bzl (which includes Z-group for side-chain protection) strategy remains useful, particularly for reducing peptide aggregation during synthesis.[3]



Experimental Protocol for Coupling Z-DL-Met-OH in SPPS

This protocol outlines the manual coupling of **Z-DL-Met-OH** onto a resin-bound peptide chain.

Materials:

- Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)
- Z-DL-Met-OH
- Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or HATU.[4]
- Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA) for activation with HATU
- · Peptide synthesis vessel
- Shaker or bubbler for agitation

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the peptide synthesis vessel.
- Amino Acid Activation (DIC/HOBt method):
 - In a separate vessel, dissolve Z-DL-Met-OH (3-5 equivalents relative to the resin loading)
 and HOBt (3-5 equivalents) in DMF.
 - Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
- Amino Acid Activation (HATU method):
 - In a separate vessel, dissolve Z-DL-Met-OH (3-5 equivalents) and HATU (3-5 equivalents)
 in DMF.



- Add DIPEA (6-10 equivalents) to the solution to begin activation.
- Coupling: Add the activated **Z-DL-Met-OH** solution to the swollen resin. Agitate the mixture at room temperature for 1-4 hours.
- Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

Experimental Protocol for Z-Group Deprotection

The benzyloxycarbonyl group is typically removed by catalytic hydrogenolysis or under strong acidic conditions.

Catalytic Hydrogenolysis:

- Resin Transfer: Transfer the peptide-resin to a suitable reaction vessel.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).
- Hydrogenation: Suspend the resin and catalyst in a suitable solvent (e.g., methanol, DMF) and subject the mixture to an atmosphere of hydrogen gas (H₂), often by bubbling the gas through the suspension or using a balloon filled with H₂.
- Reaction Time: Allow the reaction to proceed for several hours to overnight.
- Filtration: Filter the reaction mixture to remove the catalyst and the resin.
- Washing: Wash the resin with the reaction solvent to ensure complete recovery of the deprotected peptide.

Acidic Cleavage (HBr in Acetic Acid):



- Treatment: Treat the peptide-resin with a solution of hydrogen bromide (HBr) in acetic acid (typically 33% HBr/AcOH).[2]
- Reaction Time: The reaction is usually complete within 1-2 hours at room temperature.
- Workup: Following cleavage, the peptide is typically precipitated with cold diethyl ether, collected by centrifugation, and washed to remove residual acid and scavengers.

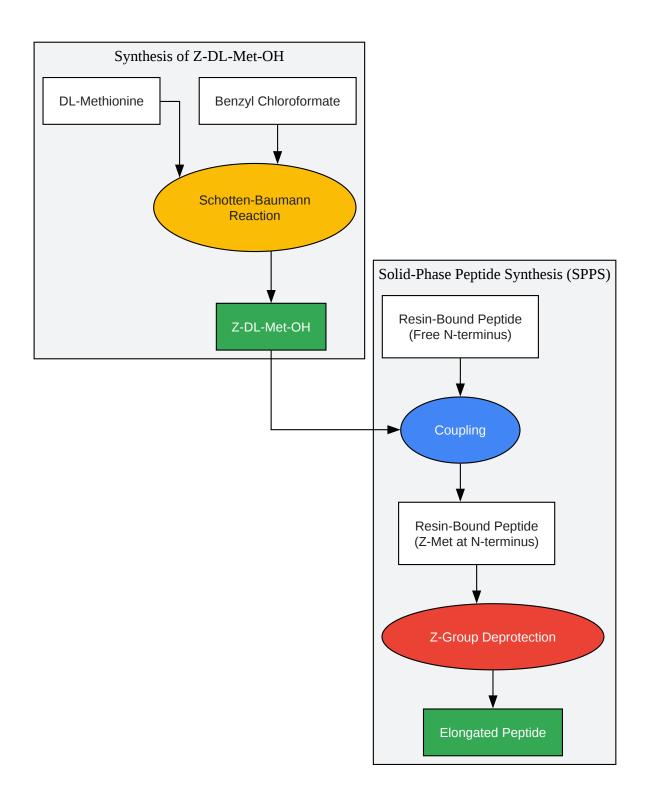
Biological Considerations of DL-Methionine

It is important for researchers to consider the implications of using a racemic mixture (DL-methionine). In biological systems, only the L-isomer of methionine is directly incorporated into proteins.[5] The D-isomer can be converted to the L-isomer in the liver and kidneys through a two-step enzymatic process.[6] However, this conversion requires energy and specific enzymes.[5] For cellular studies, the differential metabolism of the two isomers may influence experimental outcomes.[7][8]

Signaling Pathways and Workflows

Z-DL-Met-OH is a synthetic building block and is not directly involved in cellular signaling pathways. Its relevance lies in its role in the chemical synthesis of peptides, which may themselves be designed to interact with signaling pathways. The following diagram illustrates the experimental workflow for the synthesis and utilization of **Z-DL-Met-OH** in peptide synthesis.





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Caption: Workflow for **Z-DL-Met-OH** Synthesis and Use in SPPS.



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